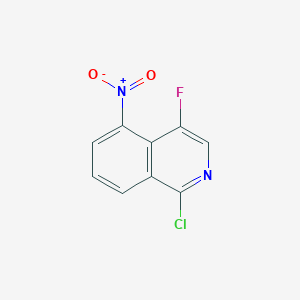

异喹啉,1-氯-4-氟-5-硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Isoquinoline,1-chloro-4-fluoro-5-nitro-” is a chemical compound that belongs to the class of isoquinolines . Isoquinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are important components of many biologically active products .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . There have been numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The synthesis of isoquinoline and its derivatives has been greatly developed during the last decade .Molecular Structure Analysis

The molecular formula of “Isoquinoline,1-chloro-4-fluoro-5-nitro-” is C9H4ClFN2O2 . The average mass is 226.592 Da and the monoisotopic mass is 225.994537 Da .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Physical And Chemical Properties Analysis

Fluorinated isoquinolines, such as “Isoquinoline,1-chloro-4-fluoro-5-nitro-”, demonstrate a wide range of biological activities and unique characteristics such as light-emitting properties . They are important components of pharmaceuticals and materials .科学研究应用

抗癌和抗菌应用

异喹啉衍生物,包括具有硝基、氯代和氟代取代基的衍生物,已被广泛探索其治疗潜力,特别是在抗癌和抗菌治疗中。研究表明,某些异喹啉化合物对癌细胞表现出有效的抗增殖作用,并显示出显着的抗菌活性。例如,新型异喹啉衍生物的合成和生物学评估已导致识别出对人癌细胞培养物具有高细胞毒性和对革兰氏阳性和革兰氏阴性菌株具有显着抗菌特性的化合物 (Elsayed 等人,2017; Galán 等人,2013)。

DNA相互作用和药物设计

异喹啉生物碱及其合成衍生物已显示出与核酸相互作用,影响其功能并为药物设计提供途径。对核酸结合异喹啉生物碱的结合方面和药物设计的影响的研究揭示了它们在开发新的治疗剂中的潜力,突出了结合的特异性和其与结构和能量方面的相关性 (Bhadra & Kumar,2011)。

靶向拓扑异构酶I

异喹啉衍生物也因其抑制拓扑异构酶I的能力而受到研究,拓扑异构酶I是参与DNA复制和转录的关键酶。已经研究了用氟和氯取代茚并异喹啉中的毒基团,以保持生物活性,同时最大限度地降低安全风险。这项研究有助于设计更安全、更有效的抗癌剂 (Beck 等人,2015)。

合成和化学性质

已经探索了含有异喹啉的新型酰基转移催化剂的合成和分析,突出了这些化合物在化学合成中的多功能性以及它们在创造新材料和分子的潜力 (陈佩然,2008)。

作用机制

Target of Action

Isoquinoline,1-chloro-4-fluoro-5-nitro- is a chemical compound belonging to the isoquinoline family. Isoquinolines are widely found in naturally occurring alkaloids . They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties . .

Mode of Action

The introduction of fluorine atoms often causes unique bioactivities .

安全和危害

The safety data sheet for 1-Chloro-4-fluoro-2-nitrobenzene, a compound similar to “Isoquinoline,1-chloro-4-fluoro-5-nitro-”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field . The discovery and various sites of application of natural isoquinoline alkaloids and synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .

属性

IUPAC Name |

1-chloro-4-fluoro-5-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTDHGJLHVFWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)

![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)